
3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide
Übersicht
Beschreibung
3,4-Dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C20H19NO5S . It has an average mass of 385.434 Da and a monoisotopic mass of 385.098389 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonamide core with dimethoxy and phenoxyphenyl substituents . Detailed structural analysis would require techniques such as X-ray crystallography.Wirkmechanismus
3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide selectively activates ERβ through a mechanism that involves binding to the ligand-binding domain of the receptor. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of gene expression. The activation of ERβ by this compound has been shown to have various physiological effects, including the regulation of bone metabolism, cardiovascular function, and immune response.
Biochemical and Physiological Effects
In addition to its role in the activation of ERβ, this compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can regulate the expression of genes involved in bone metabolism, leading to an increase in bone density and a decrease in bone loss. This compound has also been shown to have cardioprotective effects, including the regulation of blood pressure, heart rate, and vascular function. Furthermore, this compound has been shown to modulate the immune response, leading to the suppression of inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for ERβ, its ability to cross the blood-brain barrier, and its stability in various biological fluids. However, this compound also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its interactions with other signaling pathways. Additionally, the development of novel ERβ agonists and antagonists based on the structure of this compound could lead to the development of more effective treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicine. One of the primary applications of this compound is in the study of estrogen receptor beta (ERβ), a nuclear receptor that plays a critical role in various physiological processes, including reproduction, bone metabolism, and cardiovascular function. This compound has been shown to selectively activate ERβ, making it a useful tool for studying the physiological and pathological roles of this receptor.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-24-19-13-12-18(14-20(19)25-2)27(22,23)21-15-8-10-17(11-9-15)26-16-6-4-3-5-7-16/h3-14,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBKEKOVVFFMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-nitro-2-furamide](/img/structure/B3466071.png)
![N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466079.png)
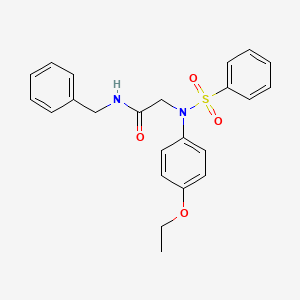

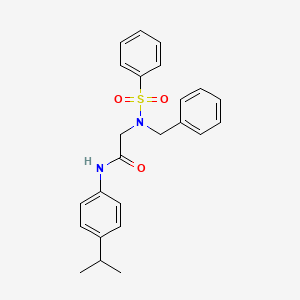

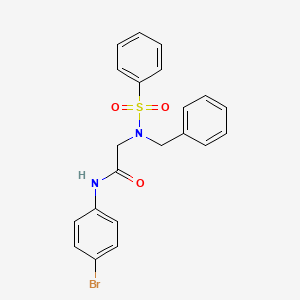
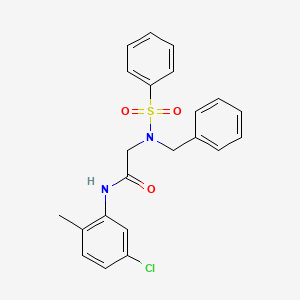
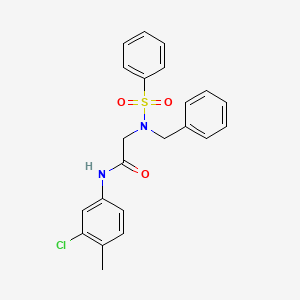
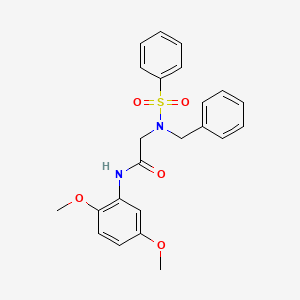
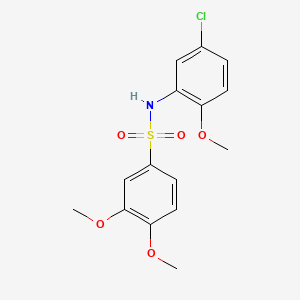


![3-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3466179.png)